molecular formula C23H26N4O3S2 B2497353 ethyl 2-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 380342-95-0

ethyl 2-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B2497353
CAS No.: 380342-95-0
M. Wt: 470.61
InChI Key: WQLUULQGBBQLJJ-UHFFFAOYSA-N
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Description

Ethyl 2-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a useful research compound. Its molecular formula is C23H26N4O3S2 and its molecular weight is 470.61. The purity is usually 95%.
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Mechanism of Action

Target of Action

Similar compounds have been reported to exhibit antibacterial, antifungal, antimycobacterial, and antitumor activities , suggesting that the targets could be enzymes or proteins involved in these biological processes.

Mode of Action

It is known that the compound contains a pyrazolone moiety , which is often associated with a variety of biological activities. The pyrazolone moiety may interact with its targets, leading to changes in their function.

Biochemical Pathways

Given the reported biological activities of similar compounds , it can be inferred that the compound may affect pathways related to bacterial growth, fungal proliferation, mycobacterial activity, and tumor progression.

Result of Action

Based on the reported biological activities of similar compounds , it can be inferred that the compound may inhibit the growth of bacteria, fungi, mycobacteria, and tumor cells.

Properties

IUPAC Name

ethyl 2-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamothioylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O3S2/c1-4-30-22(29)18-16-12-8-9-13-17(16)32-20(18)25-23(31)24-19-14(2)26(3)27(21(19)28)15-10-6-5-7-11-15/h5-7,10-11H,4,8-9,12-13H2,1-3H3,(H2,24,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQLUULQGBBQLJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=S)NC3=C(N(N(C3=O)C4=CC=CC=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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